REACTION_CXSMILES
|
C([N:8]1[CH2:12][C@@H:11]2[C:13](=[O:17])[NH:14][C:15](=[O:16])[C@@H:10]2[CH2:9]1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[C:13]1(=[O:17])[CH:11]2[CH2:12][NH:8][CH2:9][CH:10]2[C:15](=[O:16])[NH:14]1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
before filtering through celite and removal of the solvents in vacuo
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(NC(C2C1CNC2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125 mg | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 68.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |